molecular formula C25H22BrClN2O3S B2984755 1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one CAS No. 403837-09-2

1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one

Cat. No.: B2984755
CAS No.: 403837-09-2
M. Wt: 545.88
InChI Key: CWODWHGLFGAELQ-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative characterized by a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a 4-chlorophenylsulfanyl substituent on the ethanone moiety. Pyrazolines are nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antioxidant, and analgesic properties .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrClN2O3S/c1-31-23-5-3-4-20(25(23)32-2)22-14-21(16-6-8-17(26)9-7-16)28-29(22)24(30)15-33-19-12-10-18(27)11-13-19/h3-13,22H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWODWHGLFGAELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one typically involves multi-step reactions. One common approach is the Claisen-Schmidt condensation followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like ethanol or methanol. The reaction temperature and time are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and recrystallization, ensures high efficiency and consistency in the final product. The scalability of the synthesis process is crucial for meeting the demands of research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazoline derivatives:

Compound Name Substituents (Positions 3, 5) Additional Groups Biological Activities Crystallographic Data (Angle/Distance) References
Target Compound 3: 4-Bromophenyl 2-[(4-Chlorophenyl)sulfanyl] Under investigation (expected broad-spectrum) Not reported in evidence
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3: 4-Chlorophenyl, 5: 4-Methoxy None Antibacterial, antifungal Dihedral angle: 76.67° (pyrazoline ring)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 3: 4-Fluorophenyl, 5: 4-Bromo Butanone chain Not explicitly stated Hydrogen bonds: C–H⋯O and C–H⋯H interactions
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 3: 4-Chlorophenyl, 5: 4-Isopropyl Propanone chain Anticancer, antimicrobial Crystal packing: π-π stacking interactions
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Patent Example 5.17) 2: 4-Chlorophenyl 1,5-Dimethyl, 4-bromo Not disclosed (likely kinase inhibition) LC/MS: m/z 301–305 [M+H]+

Key Observations:

2,3-Dimethoxyphenyl at position 5 introduces electron-donating groups, which could increase antioxidant activity by stabilizing radical intermediates . The 4-chlorophenylsulfanyl group is unique to the target compound. Sulfanyl moieties are known to modulate electronic properties and enhance binding to cysteine residues in enzymes .

Crystallographic Insights :

  • Pyrazoline derivatives with methoxy or halogen substituents exhibit distinct dihedral angles (e.g., 76.67° in ), influencing molecular packing and stability. The target compound’s 2,3-dimethoxyphenyl group may introduce steric hindrance, altering crystal lattice interactions compared to simpler analogs.

Synthetic Pathways :

  • Most analogs are synthesized via cyclocondensation of chalcones with hydrazines, followed by functionalization (e.g., sulfanyl group addition) . The target compound likely follows a similar route, with modifications to incorporate the sulfanyl moiety.

Biological Activity Trends: Compounds with 4-chlorophenyl groups (e.g., ) show pronounced antibacterial activity, while 4-fluorophenyl derivatives (e.g., ) may exhibit enhanced metabolic stability due to fluorine’s electronegativity. The target compound’s combination of bromine and sulfanyl groups could synergize these effects.

Biological Activity

The compound 1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of the compound typically involves a multi-step reaction process, often starting with the formation of a pyrazole ring through cyclization reactions involving appropriate precursors. The synthetic route may include:

  • Formation of Chalcone Derivative : Using Claisen–Schmidt condensation.
  • Cyclization to Pyrazole : Involving Hantzsch cyclocondensation or similar methodologies.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In studies, derivatives similar to the target compound showed IC50 values in the micromolar range against MCF7 (breast cancer) and other cell lines . The presence of bromine and chlorinated phenyl groups enhances the anticancer activity by potentially increasing lipophilicity and interaction with cellular targets.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Studies have shown that certain pyrazole derivatives inhibit key signaling pathways involved in cell proliferation. For example, compounds targeting mitogen-activated protein kinase (MAPK) pathways have shown promising results .
  • Induction of Apoptosis : The activation of caspases (caspase-3 and caspase-7) suggests that the compound may promote apoptosis in cancer cells .

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties as well:

  • Antibacterial Effects : Initial screening of related pyrazole compounds has shown significant activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like bromine and chlorine may enhance the antimicrobial efficacy by altering membrane permeability.

Case Studies

Several studies have explored the biological activities of similar pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole compounds were evaluated for their cytotoxicity against various tumor cell lines, revealing that modifications on the phenyl rings significantly impacted their activity .
  • Antimicrobial Evaluation : Another study focused on enaminone-derived pyrazoles found that specific substitutions led to enhanced antibacterial activity against strains such as Staphylococcus aureus .

Data Tables

Activity TypeCell Line / PathogenIC50 Value (µM)Reference
AnticancerMCF739.70
AnticancerHCT-1165.55
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli25.0

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